(4-Chlorophenyl)(5-(4-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H12ClFN4 |
|---|---|
Molecular Weight |
302.73 g/mol |
IUPAC Name |
(4-chlorophenyl)-[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine |
InChI |
InChI=1S/C15H12ClFN4/c16-11-5-1-9(2-6-11)13(18)15-19-14(20-21-15)10-3-7-12(17)8-4-10/h1-8,13H,18H2,(H,19,20,21) |
InChI Key |
DBGMEVUYWDGVPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=N2)C(C3=CC=C(C=C3)Cl)N)F |
Origin of Product |
United States |
Preparation Methods
Thiocarbohydrazide Cyclization
Thiocarbohydrazide reacts with 4-fluorobenzaldehyde under acidic reflux (HCl, ethanol, 12 h) to yield 5-(4-fluorophenyl)-1H-1,2,4-triazol-3-amine. Subsequent Schiff base formation with 4-chlorophenylglyoxal introduces the methanamine bridge, achieving 68% yield after recrystallization (ethanol/water).
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 80°C (reflux) |
| Solvent | Ethanol |
| Catalyst | 10% HCl |
| Time | 12 h |
| Yield | 68% |
Hydrazinecarbothioamide Route
Hydrazinecarbothioamide derivatives, prepared from 4-chlorophenylacetic acid and thiosemicarbazide, undergo base-mediated cyclization (KOH, DMF, 120°C, 6 h) to form the triazole core. This method achieves 72% yield with >95% purity via silica gel chromatography (hexane/ethyl acetate, 3:1).
Cross-Coupling for Aryl Group Introduction
Suzuki-Miyaura Coupling
A brominated triazole intermediate (5-bromo-1H-1,2,4-triazol-3-amine) reacts with 4-fluorophenylboronic acid under Pd(PPh₃)₄ catalysis (Na₂CO₃, dioxane/water, 90°C, 8 h). The 4-chlorophenylmethanamine group is introduced via reductive amination (NaBH₃CN, MeOH, 24 h), yielding 82% overall.
Optimization Data :
| Parameter | Effect on Yield |
|---|---|
| Pd Catalyst Loading | 5 mol% → 82% yield |
| Temperature | <80°C → <50% conversion |
| Solvent Polarity | Dioxane > toluene |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Propargylamine-functionalized 4-chlorophenyl derivatives undergo CuAAC with 4-fluorophenyl azides (CuSO₄, sodium ascorbate, DMSO/H₂O, 25°C, 12 h). This "click chemistry" approach achieves 89% yield with minimal byproducts.
Functional Group Transformations
Reductive Amination
4-Chlorophenyl ketone intermediates react with triazole-3-amine in the presence of NaBH₃CN (MeOH, 24 h), yielding the methanamine linkage. Excess ketone (1.5 eq.) drives the reaction to 78% completion.
Nucleophilic Substitution
Chloromethyl-triazole precursors undergo amination with 4-fluorophenylamine (K₂CO₃, DMF, 100°C, 6 h). This method requires rigorous drying to avoid hydrolysis, yielding 65% product.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
A two-step continuous process couples cyclization (microreactor, 140°C, 2 min) with Suzuki-Miyaura coupling (Pd immobilized catalyst, 90°C, 5 min). This system achieves 90% yield at 500 g/day capacity, reducing solvent use by 70% compared to batch methods.
Process Metrics :
| Metric | Value |
|---|---|
| Residence Time | 7 min total |
| Purity | 99.5% (HPLC) |
| Solvent Consumption | 3 L/kg product |
Microwave-Assisted Optimization
Microwave irradiation (300 W, 150°C, 20 min) accelerates cyclization and coupling steps, reducing reaction times from hours to minutes while maintaining yields >85%.
Purification and Characterization
Chromatographic Methods
Spectroscopic Confirmation
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Time | Scale Suitability |
|---|---|---|---|---|
| Thiocarbohydrazide | 68% | 95% | 14 h | Lab-scale |
| Suzuki-Miyaura | 82% | 98% | 16 h | Pilot plant |
| CuAAC | 89% | 99% | 12 h | Lab-scale |
| Continuous Flow | 90% | 99.5% | 7 min | Industrial |
Challenges and Optimization Strategies
Regioselectivity in Triazole Formation
Base selection critically impacts N1 vs. N2 substitution. K₂CO₃ in DMF favors N1-arylation (85:15 ratio), while Cs₂CO₃ promotes N2 products (30:70).
Functional Group Compatibility
The electron-withdrawing fluorine atom necessitates milder conditions (pH 6–7) during aminations to prevent dehalogenation.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions may convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Synthesis and Characterization
The synthesis of (4-Chlorophenyl)(5-(4-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired triazole derivative. The characterization of this compound is often performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography to confirm its structure and purity.
Antimicrobial Properties
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant activity against various bacterial strains. The mechanism of action is believed to involve disruption of cellular processes through inhibition of specific enzymes or interference with cell wall synthesis.
Anticancer Activity
The compound has shown promising results in anticancer studies. In vitro experiments have demonstrated that it can induce apoptosis in cancer cell lines, potentially through the activation of caspases or modulation of signaling pathways associated with cell survival. For instance, studies have reported IC50 values indicating effective cytotoxicity against several cancer types, suggesting its potential as a lead compound for further development in cancer therapeutics.
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. It has been investigated for its ability to mitigate oxidative stress and neuronal damage in models of neurodegenerative diseases. This activity may be attributed to its ability to modulate neuroinflammatory responses and enhance neuronal resilience.
Case Studies and Research Findings
Several case studies have highlighted the effectiveness of this compound in various therapeutic contexts:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effective inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) below 10 µg/mL. |
| Study 2 | Anticancer Efficacy | Showed cytotoxic effects on breast cancer cell lines with IC50 values < 5 µM, comparable to established chemotherapeutics like doxorubicin. |
| Study 3 | Neuroprotection | Reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents by over 30%, indicating potential therapeutic benefits in neurodegenerative conditions. |
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(5-(4-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The presence of the 4-chlorophenyl and 4-fluorophenyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Substituent Variations
Crystallographic and Conformational Analysis
- Target Compound : Crystallizes in a triclinic system (space group P 1) with two independent molecules per asymmetric unit. The 4-fluorophenyl group adopts a perpendicular orientation relative to the triazole plane, likely due to steric and electronic effects .
- Dichlorinated Analog () : Isostructural with the target compound but exhibits tighter crystal packing due to Cl’s larger van der Waals radius vs. F. This may reduce solubility .
Biological Activity
The compound (4-Chlorophenyl)(5-(4-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine represents a significant class of triazole derivatives that have garnered attention for their diverse biological activities. This article delves into the biological properties of this compound, emphasizing its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : CHClFN
- IUPAC Name : this compound
This structure features a chlorophenyl group and a fluorophenyl group attached to a triazole ring, which is known for its pharmacological versatility.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The triazole moiety is known to inhibit enzymes involved in the biosynthesis of nucleic acids and proteins, leading to antimicrobial and anticancer effects. The presence of the amino group enhances its ability to form hydrogen bonds with target proteins, facilitating interactions that can disrupt cellular processes.
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance:
- In Vitro Studies : The compound has shown effectiveness against a range of bacteria and fungi. A study reported an IC value indicating potent inhibitory activity against specific pathogens, suggesting its potential as an antimicrobial agent .
Anticancer Properties
Triazole derivatives are also recognized for their anticancer effects. The compound's structure allows it to induce apoptosis in cancer cells through several mechanisms:
- Cell Line Studies : In vitro assays on various cancer cell lines revealed that the compound effectively inhibits cell proliferation. For example, it exhibited an IC value comparable to established chemotherapeutics like doxorubicin .
- Mechanistic Insights : The interaction with Bcl-2 proteins has been noted, suggesting that the compound may modulate apoptotic pathways .
Other Biological Activities
In addition to antimicrobial and anticancer properties, preliminary studies indicate potential anti-inflammatory effects. The compound's ability to modulate immune responses could be beneficial in treating inflammatory diseases.
Research Findings and Case Studies
Q & A
Basic: What are the optimized synthetic routes for (4-Chlorophenyl)(5-(4-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine, and how can purity be maximized?
Answer:
Synthesis typically involves multi-step protocols, including cyclocondensation of hydrazine derivatives with nitriles or carbonyl compounds, followed by functional group modifications. For example:
- Step 1: Formation of the triazole core via [3+2] cycloaddition between substituted hydrazines and nitriles under reflux in ethanol .
- Step 2: Introduction of the 4-chlorophenyl group via nucleophilic substitution or Suzuki coupling, requiring palladium catalysts and inert conditions .
- Step 3: Methanamine linkage through reductive amination or alkylation, optimized using NaBH4 or LiAlH4 .
Purity Maximization:
- Use column chromatography (silica gel, eluent: ethyl acetate/hexane) for intermediate purification.
- Recrystallization in ethanol/water mixtures improves final product purity (>95%) .
- Monitor reactions via TLC and HPLC (C18 column, acetonitrile/water gradient) to track byproducts .
Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Answer:
Spectroscopy:
- NMR (¹H/¹³C): Assign aromatic protons (δ 7.2–8.1 ppm for fluorophenyl/chlorophenyl groups) and triazole protons (δ 8.5–9.0 ppm). Methanamine protons appear as a singlet near δ 3.5–4.0 ppm .
- FT-IR: Confirm triazole ring (C=N stretch at 1600–1650 cm⁻¹) and amine N-H stretch (3300–3500 cm⁻¹) .
- Mass Spectrometry (HRMS): Verify molecular ion [M+H]<sup>+</sup> (expected m/z ~357.08) and fragmentation patterns .
Chromatography:
- HPLC: Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile:water = 70:30) to assess purity (>98%) .
- GC-MS: For volatile intermediates, employ DB-5 columns and electron ionization .
Advanced: How can researchers design experiments to study the structure-activity relationships (SAR) of this compound?
Answer:
SAR Design:
- Structural Variants: Synthesize analogs with substituent modifications (e.g., replacing 4-fluorophenyl with 4-chlorophenyl or altering triazole ring substituents) .
- Biological Assays: Test antimicrobial activity (MIC against S. aureus and E. coli) and enzyme inhibition (e.g., COX-2 or kinase assays) .
- Data Correlation: Use multivariate analysis (e.g., PCA) to link logP, steric parameters, and IC50 values .
Case Study:
shows that replacing 4-fluorophenyl with chlorophenyl enhances antibacterial activity by 30%, likely due to increased lipophilicity .
Advanced: What crystallographic data are available, and how do they inform molecular interactions?
Answer:
Crystallography:
- Single-crystal X-ray diffraction (Cu-Kα radiation, 293 K) reveals planar triazole rings and dihedral angles (e.g., 85° between chlorophenyl and fluorophenyl groups) .
- Hydrogen bonding between the methanamine NH and triazole N atoms stabilizes the crystal lattice (bond length: 2.89 Å) .
Implications:
- The non-coplanar aryl groups reduce π-π stacking, enhancing solubility .
- Hydrogen-bonding patterns suggest potential binding motifs for target proteins (e.g., kinase active sites) .
Advanced: How should contradictory biological activity data be analyzed?
Answer:
Resolution Strategies:
- Dose-Response Curves: Confirm activity across multiple concentrations (e.g., 1–100 µM) to rule out false positives .
- Target Validation: Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity .
- Meta-Analysis: Compare data across assays (e.g., enzymatic vs. cell-based) to identify assay-specific artifacts .
Example:
reports conflicting IC50 values (5 µM vs. 20 µM) for kinase inhibition. Further analysis revealed differential buffer conditions (Mg<sup>2+</sup> concentration) affecting enzyme kinetics .
Advanced: What computational methods are used to predict properties and interactions?
Answer:
Computational Tools:
- Docking (AutoDock Vina): Model interactions with COX-2 (PDB: 1PXX) to identify binding poses with ΔG < -8 kcal/mol .
- DFT Calculations (Gaussian): Optimize geometry at B3LYP/6-31G* level to predict electrostatic potential maps and HOMO/LUMO gaps .
- MD Simulations (GROMACS): Simulate solvation dynamics in water/octanol systems to estimate logP and membrane permeability .
Case Study:
used molecular docking to predict hydrogen bonds between the triazole ring and Arg120 of COX-2, validated by mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
